molecular formula C17H21NO4 B8601089 3,4,5-Trimethoxyphenyl-(3,4-dimethyl-2-pyridyl)carbinol CAS No. 57330-95-7

3,4,5-Trimethoxyphenyl-(3,4-dimethyl-2-pyridyl)carbinol

Cat. No. B8601089
Key on ui cas rn: 57330-95-7
M. Wt: 303.35 g/mol
InChI Key: UMGQVIOGHDLFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000283

Procedure details

40 g of 2-bromo-3,4-dimethylpyridine dissolved in 50 ml of anhydrous ether are slowly added, with agitation and under a nitrogen atmosphere, to 300 ml of a 0.9 M solution of butyl-lithium in ether cooled to -40° C. The resulting mixture is agitated for 2 hours at this temperature, and 50 g of 3,4,5-trimethoxybenzaldehyde dissolved in 200 ml of anhydrous benzene are added, and the mixture kept at a temperature below -25° C. Agitation is performed for 1 hour at -15° C, and the reaction is continued until ambient temperature is reached. The mixture is poured on to ice and dilute hydrochloric acid, the acid layer is made alkaline with a current of ammonia, while cooling externally with ice. The precipitate is collected by filtration, supplying 62.6 g of (II). Yield 96%. An analysis sample is crystallized from alcohol (m.p. = 104-6° C). Analysis: C17H21NO4. Calculated: C = 67.31, H = 6.98, N = 4.62. Found: C = 67.23, H = 7.33, N = 4.57.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[CH:20]=[O:21].Cl.N>CCOCC.C1C=CC=CC=1>[CH3:28][O:27][C:23]1[CH:22]=[C:19]([CH:20]([C:2]2[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=2)[OH:21])[CH:18]=[C:17]([O:16][CH3:15])[C:24]=1[O:25][CH3:26]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=NC=CC(=C1C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
kept at a temperature below -25° C
CUSTOM
Type
CUSTOM
Details
is continued until ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling externally with ice
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
An analysis sample is crystallized from alcohol (m.p. = 104-6° C)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C(O)C1=NC=CC(=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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